

Unveiling the Structure of (Z)-1,4-dibromobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-1,4-dibromobut-2-ene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of **(Z)-1,4-dibromobut-2-ene**, a key intermediate in organic synthesis. This document details the spectroscopic data, synthesis protocols, and structural confirmation of this cis-isomer, presenting a valuable resource for its application in research and development.

Physicochemical Properties and Identification

(Z)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromo-2-butene, is a halogenated alkene with the molecular formula $C_4H_6Br_2$.^{[1][2]} Its structure is characterized by a four-carbon chain with a cis-configured double bond between the second and third carbon atoms, and bromine atoms attached to the first and fourth carbons.

Property	Value	Reference
Molecular Formula	$C_4H_6Br_2$	^{[1][2]}
Molecular Weight	213.90 g/mol	^{[1][2]}
CAS Number	18866-73-4	^{[1][2]}
IUPAC Name	(2Z)-1,4-dibromobut-2-ene	^[1]
Synonyms	cis-1,4-dibromo-2-butene	^{[1][2]}

Synthesis of (Z)-1,4-dibromobut-2-ene

The primary route for the synthesis of **(Z)-1,4-dibromobut-2-ene** is through a Finkelstein-type halogen exchange reaction, starting from its chlorinated analog, (Z)-1,4-dichlorobut-2-ene. This stereospecific reaction allows for the retention of the cis-configuration of the double bond.

Experimental Protocol: Halogen Exchange

Materials:

- (Z)-1,4-dichlorobut-2-ene
- Sodium bromide (NaBr), anhydrous
- Acetone, anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-1,4-dichlorobut-2-ene in a minimal amount of anhydrous acetone.
- Add a 2 to 3-fold molar excess of anhydrous sodium bromide to the solution.

- Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.
- Remove the precipitated sodium chloride by filtration.
- Evaporate the acetone from the filtrate using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Remove the dichloromethane under reduced pressure to yield crude **(Z)-1,4-dibromobut-2-ene**.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data and Structure Elucidation

The definitive structure of **(Z)-1,4-dibromobut-2-ene** is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of the double bond.

¹H NMR (Proton NMR): Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show two signals: a triplet for the two equivalent olefinic protons (H-2 and H-3) and a doublet for the four equivalent methylene protons (H-1 and H-4). The coupling constant between the olefinic protons is characteristic of the cis-geometry (typically in the range of 6-12 Hz).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to exhibit two distinct signals corresponding to the two different carbon environments: one for the sp² hybridized olefinic carbons (C-2 and C-3) and another for the sp³ hybridized methylene carbons (C-1 and C-4).

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.8	t	~10	=CH	
~4.1	d	~10	-CH ₂ Br	

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
~129	=CH	
~30	-CH ₂ Br	

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. The data presented here is a representative expectation based on known chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3020	=C-H stretch
~2950	-C-H stretch (asymmetric)
~2850	-C-H stretch (symmetric)
~1650	C=C stretch (cis)
~1430	-CH ₂ - scissoring
~1200	C-Br stretch
~700	=C-H bend (cis, out-of-plane)

The C=C stretching vibration for a cis-alkene is typically found in the region of 1640-1680 cm^{-1} .

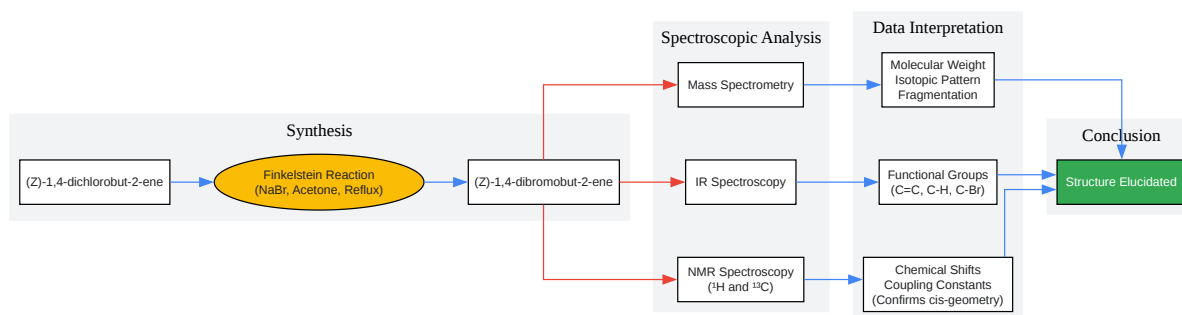
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion (M^+):** The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (^{79}Br and ^{81}Br). The M^+ , $[M+2]^+$, and $[M+4]^+$ peaks should appear in an approximate ratio of 1:2:1. For $\text{C}_4\text{H}_6\text{Br}_2$, the molecular ion peaks would be observed at m/z 212, 214, and 216.
- **Major Fragmentation Pathways:**
 - Loss of a bromine atom ($-\text{Br}$): $[M-\text{Br}]^+$, observed around m/z 133/135.
 - Loss of a bromomethyl radical ($-\text{CH}_2\text{Br}$): $[M-\text{CH}_2\text{Br}]^+$, observed around m/z 119/121.
 - Cleavage of the C-C bond adjacent to the double bond.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of **(Z)-1,4-dibromobut-2-ene** can be visualized as follows:

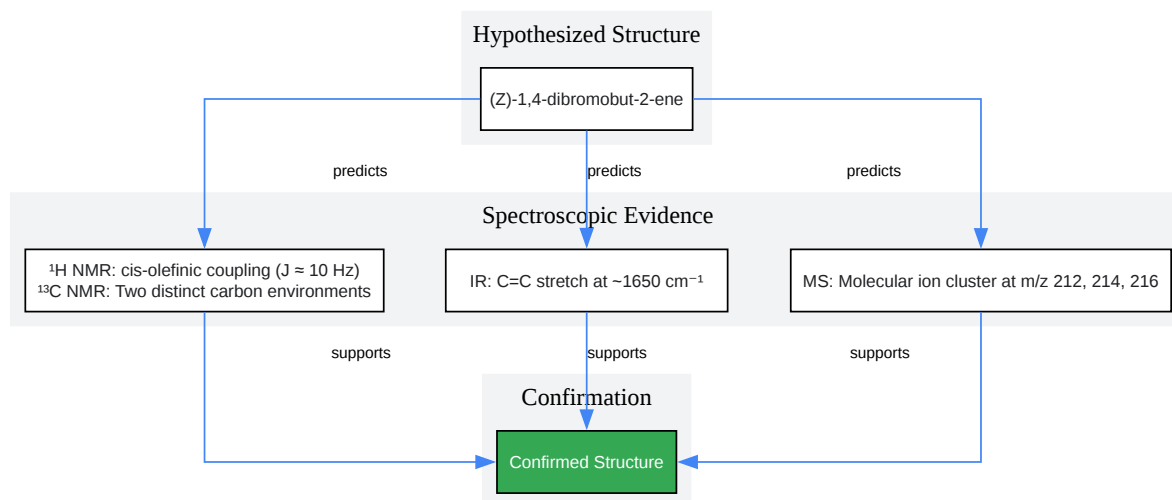


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Caption: Workflow for the synthesis and structural elucidation of **(Z)-1,4-dibromobut-2-ene**.

Logical Relationship of Spectroscopic Evidence

The confirmation of the structure of **(Z)-1,4-dibromobut-2-ene** relies on the convergence of evidence from multiple spectroscopic techniques.



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Caption: Logical relationship of spectroscopic data confirming the structure.

This technical guide provides a thorough overview of the structural elucidation of **(Z)-1,4-dibromobut-2-ene**, offering valuable experimental and analytical details for its synthesis and characterization. The provided data and workflows serve as a practical resource for researchers in the fields of organic chemistry and drug development.

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- To cite this document: BenchChem. [Unveiling the Structure of (Z)-1,4-dibromobut-2-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095314#z-1-4-dibromobut-2-ene-structure-elucidation]

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